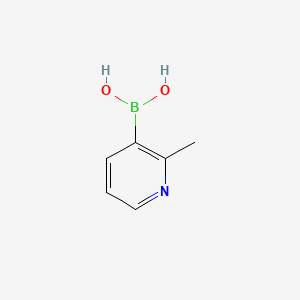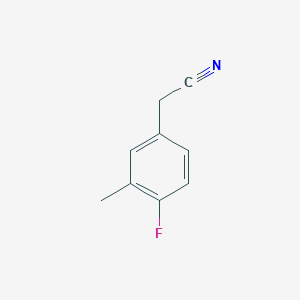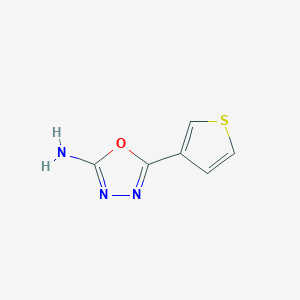![molecular formula C10H19NO5 B1342168 [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid CAS No. 756874-17-6](/img/structure/B1342168.png)
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.27 . The IUPAC name for this compound is 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid . The Boc group in the compound refers to the tert-butyl carbamates, which are used as protecting groups for amines in organic synthesis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides using isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and react with Grignard reagents to produce the corresponding amides .
Chemical Reactions Analysis
The reactions involving “this compound” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Scientific Research Applications
Synthesis and Conjugation Applications
One key application of related compounds involves the synthesis of heterobifunctional cross-linking reagents, which are crucial for coupling peptides to liposomes, a technique often employed in vaccine development and drug delivery systems. For instance, [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, a compound with a similar structure, has been synthesized for use in creating phospholipid amide derivatives. These derivatives can be incorporated into liposomal bilayers for immunization purposes with synthetic peptides. The hydrophilic polyoxyethylene chains introduced by these compounds are expected to enhance the accessibility of their conjugates and reduce intrinsic immunogenicity, which is advantageous for synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Modification of Amino Acid Derivatives
The compound is also involved in the conversion of amino acid derivatives to various functional groups. For example, N'-ethoxymethylene-2-(N-Boc-amino)propionhydrazides, which are structurally related to the mentioned compound, have been converted into 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles using glacial acetic acid. This conversion is part of a broader strategy for modifying amino acid derivatives for different research applications (Kudelko & Zieliński, 2010).
Asymmetric Syntheses
In asymmetric syntheses, compounds like N-Boc-2-deoxy-2-amino sugars are crucial intermediates for creating specific stereochemical configurations in synthesized molecules. The asymmetric syntheses of such compounds from precursors like sorbic acid demonstrate the compound's role in constructing complex molecules with precise stereochemical arrangements, which is fundamental in medicinal chemistry and the development of new pharmaceutical agents (Brambilla et al., 2014).
Mechanism of Action
Target of Action
It’s known that n-boc protected amines are commonly used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups.
Mode of Action
The compound [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a type of N-Boc protected amine. The N-Boc group serves as a protective group for amines in organic synthesis . It is stable towards most reagents, but can be removed under acidic conditions . This allows the amine to be selectively exposed at a desired stage of the synthesis, enabling its interaction with other molecules or targets.
Biochemical Pathways
N-boc protected amines are often used in the synthesis of peptides and other biologically active compounds . These compounds can participate in a variety of biochemical pathways, depending on their specific structures and the nature of the biological targets they interact with.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
As a n-boc protected amine, it can be used in the synthesis of a wide range of biologically active compounds . The effects of these compounds would depend on their specific structures and the nature of the biological targets they interact with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other reactive species can affect the stability of the N-Boc group and hence the overall reactivity of the compound .
Future Directions
The future directions in the research and application of “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” and similar compounds could involve the development of more efficient and cost-effective methods for the synthesis of amides from protected amines . This is important in organic synthesis to reduce cost, waste, and time .
Properties
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKAUDHHVGGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593819 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756874-17-6 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)













